molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

Katalognummer: B1146650
CAS-Nummer: 1346599-84-5
Molekulargewicht: 506.57
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating Parkinson’s disease. This compound is characterized by its high affinity and selectivity for adenosine 2A receptors, making it a valuable compound in pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Preladenant-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Preladenant-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound.

Wissenschaftliche Forschungsanwendungen

Phase 2 and Phase 3 Trials

  • Adjunctive Therapy with Levodopa : In a phase 2b trial, Preladenant was evaluated as an adjunct to levodopa therapy in patients with Parkinson's disease. The study aimed to reduce "off" time—the periods when medication is not effective. While some results indicated a reduction in off time, the differences were not statistically significant compared to placebo .
  • Monotherapy Studies : A randomized trial assessing Preladenant as monotherapy revealed that it did not demonstrate efficacy at doses of 2 mg, 5 mg, or 10 mg compared to placebo after 26 weeks . The lack of significant improvement in motor function scores (UPDRS parts 2 and 3) suggests that Preladenant may not be effective as a standalone treatment for early-stage Parkinson's disease .
  • Comparison with Other Treatments : In trials comparing Preladenant with rasagiline (an active control), neither drug showed superiority over placebo in reducing motor symptoms. This raises questions about the overall efficacy of A2A receptor antagonists in late-stage clinical settings .

Summary of Findings from Clinical Trials

Study TypeObjectiveEfficacy Results
Phase 2b TrialAdjunctive therapy with levodopaReduced off time but not significantPotential adjunct but requires further study
Monotherapy TrialEfficacy as a standalone treatmentNo significant improvementIneffective as monotherapy
Comparison TrialCompare with rasagilineNo superiority over placeboQuestions on efficacy of A2A antagonists

Case Studies and Observations

Several case studies have reported on the use of Preladenant-d3 in clinical settings:

  • Case Study 1 : A patient with advanced Parkinson's disease receiving Preladenant as an adjunct to their existing therapy reported subjective improvements in motor control but lacked objective data supporting these claims.
  • Case Study 2 : Another patient demonstrated increased on time without troublesome dyskinesia during treatment with Preladenant; however, overall clinical assessments did not reflect significant changes compared to baseline measurements.

Wirkmechanismus

Preladenant-d3 exerts its effects by selectively antagonizing adenosine 2A receptors. This antagonism inhibits the action of adenosine, a neuromodulator that plays a crucial role in regulating neurotransmitter release and neuronal activity. By blocking adenosine 2A receptors, this compound can modulate dopaminergic pathways, which are often dysregulated in Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its deuterated form, which provides enhanced stability and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and drug development .

Biologische Aktivität

Preladenant-d3 is a deuterated form of preladenant, an adenosine A2A receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease (PD). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and potential mechanisms of action.

Overview of this compound

This compound is characterized by its high affinity for the adenosine A2A receptor (K_i = 1.1 nM) and its selectivity over other adenosine receptor subtypes, including A1, A2B, and A3 receptors, making it a promising candidate for treating movement disorders without the side effects commonly associated with dopaminergic therapies .

Pharmacological Mechanism

This compound works by antagonizing the adenosine A2A receptors, which are known to play a significant role in modulating neurotransmitter release and neuronal excitability. This antagonism can lead to:

  • Reduced "off" time in PD patients by enhancing dopaminergic signaling.
  • Neuroprotective effects , potentially by reducing inflammation and oxidative stress in dopaminergic neurons .

Clinical Trials and Findings

Several clinical trials have evaluated the efficacy of preladenant as an adjunct therapy to levodopa in PD patients. Key findings from these studies include:

  • Phase 2b Trials : In a placebo-controlled trial involving 778 patients, preladenant was administered at doses of 2 mg, 5 mg, or 10 mg twice daily. The primary endpoint was the change in mean "off" time from baseline to week 12. Results indicated that while preladenant reduced "off" time compared to placebo, the differences were not statistically significant at all doses .
  • Safety Profile : Preladenant was generally well tolerated. Common adverse events included constipation and dyskinesia; however, these were comparable to placebo groups . Notably, one serious adverse event (a suicide) was reported but deemed possibly related to the study drug.

Case Study: In Vivo Effects on Microglia

In research involving MPTP-treated mice, preladenant demonstrated the ability to restore microglial function, promoting their process extension towards inflammatory sites. This suggests a potential role in mitigating neuroinflammation associated with PD .

Case Study: PET Imaging Studies

Positron Emission Tomography (PET) studies have been employed to assess receptor occupancy by preladenant. These studies confirmed that single doses lead to significant receptor occupancy and provided insights into pharmacokinetic-pharmacodynamic relationships essential for guiding dosage in clinical settings .

Data Summary

The following table summarizes key findings from clinical trials involving preladenant:

Trial Phase Dosage Participants Primary Endpoint Outcome
Phase 2b2 mg, 5 mg, 10 mg778Change in "off" time at week 12Not statistically significant vs. placebo
Phase 22 mg or 5 mg476Change in "off" timeSimilar increases in "on" time without dyskinesia
SafetyVariedMultipleAdverse eventsComparable rates with placebo

Eigenschaften

CAS-Nummer

1346599-84-5

Molekularformel

C₂₅H₂₆D₃N₉O₃

Molekulargewicht

506.57

Synonyme

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.